An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene
An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene
CAS Number: 922719-77-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, a key synthetic intermediate in medicinal chemistry and drug discovery. This document elucidates its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity and applications as a versatile building block. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This guide is intended to be an authoritative resource for researchers, enabling the effective utilization of this compound in the synthesis of complex molecular architectures.
Introduction: Strategic Importance in Synthesis
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a trifunctional aromatic compound of significant interest to the drug development community. Its strategic importance lies in the orthogonal reactivity of its functional groups: a benzyloxy ether, a benzylic bromide, and an aryl fluoride. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions. The aryl fluoride offers opportunities for nucleophilic aromatic substitution or can modulate the electronic properties of the molecule. Most critically, the benzylic bromide is a highly reactive handle for the introduction of a wide array of functionalities through nucleophilic substitution and cross-coupling reactions.[1] This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it an invaluable tool in the synthesis of novel therapeutic agents.[2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The following table summarizes the key properties of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.
| Property | Value | Source(s) |
| CAS Number | 922719-77-5 | [2] |
| IUPAC Name | 4-(bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene | [2] |
| Molecular Formula | C₁₄H₁₂BrFO | [2] |
| Molecular Weight | 295.15 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Inferred from related compounds |
Spectroscopic Characterization
¹H NMR (Predicted): The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons on both the fluorinated and benzyl rings, a singlet for the benzylic methylene protons of the benzyloxy group, and a singlet for the bromomethyl protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.
¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The chemical shifts of the carbons in the fluorinated ring will be influenced by the electronegativity of the fluorine and the substitution pattern. The bromomethyl carbon is expected to appear in the range of 30-35 ppm.
Mass Spectrometry (Predicted): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. The base peak is likely to be the tropylium ion ([C₇H₇]⁺) at m/z 91, resulting from the facile cleavage of the benzylic ether bond.[5]
Synthesis Protocol: A Self-Validating Three-Step Approach
The synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene can be efficiently achieved through a robust three-step sequence, commencing with the commercially available 2-fluoro-4-methylphenol. This pathway is designed to be self-validating, with each step yielding a product that can be readily purified and characterized, ensuring the integrity of the final product.
Diagram of the Synthetic Workflow
Caption: A three-step synthetic workflow for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.
Step 1: Williamson Ether Synthesis of 1-(Benzyloxy)-2-fluoro-4-methylbenzene
Causality: The initial step involves the protection of the acidic phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a classic and highly reliable method for this transformation. The use of potassium carbonate as a mild base is sufficient to deprotonate the phenol without causing unwanted side reactions. Acetone is chosen as the solvent due to its ability to dissolve the starting materials and its appropriate boiling point for the reaction.
Experimental Protocol:
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To a solution of 2-fluoro-4-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
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Stir the suspension vigorously at room temperature for 15 minutes.
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-2-fluoro-4-methylbenzene as a colorless oil.
Step 2: Radical Bromination to 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene
Causality: The second step is a selective benzylic bromination of the methyl group. This reaction proceeds via a free radical mechanism and is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[6][7] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[8][9] Carbon tetrachloride is a traditional solvent for this reaction, although less toxic alternatives like cyclohexane can also be used.
Experimental Protocol:
-
Dissolve 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene as a white solid.
Reactivity and Applications in Drug Discovery
The synthetic utility of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is primarily derived from the high reactivity of the benzylic bromide.[10] This functional group is an excellent electrophile and readily participates in both S(_N)1 and S(_N)2 reactions, allowing for the facile introduction of a variety of nucleophiles.[1]
Diagram of Key Reactions
Caption: Key reaction pathways for 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene.
Nucleophilic Substitution Reactions
The benzylic bromide is readily displaced by a wide range of nucleophiles. This allows for the synthesis of diverse derivatives, including amines, ethers, thioethers, and nitriles, which are common functionalities in biologically active molecules. The choice of reaction conditions (solvent, temperature, and nature of the nucleophile) can influence the reaction mechanism (S(_N)1 vs. S(_N)2).
Carbon-Carbon Bond Forming Reactions
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is an excellent substrate for various carbon-carbon bond-forming reactions. It can be used in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl or heteroaryl moieties.[11] Furthermore, it can react with Grignard reagents or organolithium compounds to form new carbon-carbon bonds. These reactions are fundamental in the construction of complex molecular skeletons in drug discovery programs.[12]
Safety and Handling
-
Hazard Statements: Based on analogous compounds, 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is expected to be a lachrymator and may cause severe skin burns and eye damage. It is likely to be harmful if swallowed or inhaled.
-
Precautionary Statements:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Conclusion
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene, with the CAS number 922719-77-5 , is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups with orthogonal reactivity allows for the controlled and stepwise construction of complex molecules. The synthetic protocol outlined in this guide is robust and self-validating, providing a reliable method for its preparation. A comprehensive understanding of its reactivity and proper handling are essential for its effective and safe utilization in the laboratory.
References
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PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved January 20, 2026, from [Link]
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Gary, J. B., & Carlier, P. R. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access, 23(23), 5581–5584. [Link]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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Cantillo, D., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(1), 108-112. [Link]
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MySkinRecipes. (n.d.). 1-(Benzyloxy)-4-fluorobenzene. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 1-(Benzyloxy)-4-fluorobenzene. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene. Retrieved January 20, 2026, from [Link]
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Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
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Heath Giesbrecht. (2012, April 19). Organic Mechanism - Benzylic Bromination NBS Radical 001 [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube. [Link]
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Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
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PrepChem.com. (n.d.). Synthesis of 1-benzyloxy-4-(2-hydroxyethyl)benzene. Retrieved January 20, 2026, from [Link]
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de Oliveira, A. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4983. [Link]
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Chiba, S., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Letters in Organic Chemistry, 9(10), 717-720. [Link]
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